molecular formula C12H16ClN5 B11224324 2-butyl-N-(4-chlorobenzyl)-2H-tetrazol-5-amine

2-butyl-N-(4-chlorobenzyl)-2H-tetrazol-5-amine

Cat. No.: B11224324
M. Wt: 265.74 g/mol
InChI Key: OLHJFVXCUQAYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-BUTYL-N-[(4-CHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-AMINE is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a butyl group and a 4-chlorophenylmethyl group attached to the tetrazole ring. Tetrazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BUTYL-N-[(4-CHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-AMINE can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzylamine with butyl isocyanide and sodium azide under appropriate reaction conditions. The reaction typically takes place in a solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and reaction time, to ensure efficient and consistent synthesis.

Chemical Reactions Analysis

Types of Reactions

2-BUTYL-N-[(4-CHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted tetrazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction may produce reduced tetrazole compounds. Substitution reactions can result in a variety of substituted tetrazole derivatives with different functional groups.

Scientific Research Applications

2-BUTYL-N-[(4-CHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: Tetrazole derivatives, including this compound, are studied for their biological activities. They exhibit antimicrobial, antiviral, and anticancer properties, making them valuable in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic applications. Tetrazole derivatives are known to interact with biological targets such as enzymes and receptors, leading to potential treatments for various diseases.

    Industry: In the industrial sector, tetrazole compounds are used as corrosion inhibitors, stabilizers, and additives in various formulations.

Mechanism of Action

The mechanism of action of 2-BUTYL-N-[(4-CHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, tetrazole derivatives are known to inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1-BUTYL-4-CHLORO-1H-TETRAZOLE: Similar in structure but lacks the phenylmethyl group.

    2-BUTYL-5-METHYL-1H-TETRAZOLE: Similar in structure but has a methyl group instead of the chlorophenylmethyl group.

    4-CHLORO-1H-TETRAZOLE: Similar in structure but lacks the butyl group.

Uniqueness

2-BUTYL-N-[(4-CHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to the presence of both the butyl and 4-chlorophenylmethyl groups. These substituents contribute to its distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H16ClN5

Molecular Weight

265.74 g/mol

IUPAC Name

2-butyl-N-[(4-chlorophenyl)methyl]tetrazol-5-amine

InChI

InChI=1S/C12H16ClN5/c1-2-3-8-18-16-12(15-17-18)14-9-10-4-6-11(13)7-5-10/h4-7H,2-3,8-9H2,1H3,(H,14,16)

InChI Key

OLHJFVXCUQAYOG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1N=C(N=N1)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.